molecular formula C15H20F3NO2S B15098366 3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine

3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine

Cat. No.: B15098366
M. Wt: 335.4 g/mol
InChI Key: AJNRIYTULOHBQD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a 2,4,6-trimethylbenzenesulfonyl group

Preparation Methods

The synthesis of 3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the 2,4,6-Trimethylbenzenesulfonyl Group: This step involves the reaction of the piperidine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)piperidine can be compared with similar compounds such as:

Properties

Molecular Formula

C15H20F3NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H20F3NO2S/c1-10-7-11(2)14(12(3)8-10)22(20,21)19-6-4-5-13(9-19)15(16,17)18/h7-8,13H,4-6,9H2,1-3H3

InChI Key

AJNRIYTULOHBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(F)(F)F)C

Origin of Product

United States

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